Pyrimido[4,5-b]indolizine-10-carbonitrile, 1,4,6,7,8,9-hexahydro-4-oxo-
Description
Pyrimido[4,5-b]indolizine-10-carbonitrile, 1,4,6,7,8,9-hexahydro-4-oxo- (hereafter referred to as Compound A) is a bicyclic heterocyclic compound featuring a fused pyrimidine-indolizine scaffold. Its structure includes a carbonitrile group at position 10, a ketone group at position 4, and six partially saturated rings (1,4,6,7,8,9-hexahydro).
Synthesis: Compound A is synthesized via multicomponent reactions (MCRs) under green conditions. For example, Fe₃O₄ nanoparticles encapsulated in silica (Fe₃O4@SiO₂-SO₃H) catalyze its formation in water, achieving high yields (~85%) and recyclability . Microwave irradiation has also been employed to accelerate synthesis, reducing reaction times from hours to minutes .
Properties
IUPAC Name |
4-oxo-6,7,8,9-tetrahydro-3H-pyrimido[4,5-b]indolizine-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-5-7-8-3-1-2-4-15(8)10-9(7)13-6-14-11(10)16/h6H,1-4H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTBEDSXDOCTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C3=C2C(=O)NC=N3)C#N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366068 | |
| Record name | Pyrimido[4,5-b]indolizine-10-carbonitrile, 1,4,6,7,8,9-hexahydro-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132994-09-3 | |
| Record name | Pyrimido[4,5-b]indolizine-10-carbonitrile, 1,4,6,7,8,9-hexahydro-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-b]indolizine-10-carbonitrile, 1,4,6,7,8,9-hexahydro-4-oxo- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by nitrile formation and subsequent oxidation steps. Key steps often involve:
Cyclization: Using reagents like polyphosphoric acid (PPA) or strong bases.
Nitrile Formation: Utilizing cyanating agents such as sodium cyanide or potassium cyanide.
Oxidation: Employing oxidizing agents like potassium permanganate or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to streamline the process are often employed. Reaction conditions are meticulously controlled to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like halogen acids (HCl, HBr).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Cyanating Agents: Sodium cyanide, potassium cyanide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potential unique biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, pyrimido[4,5-b]indolizine-10-carbonitrile, 1,4,6,7,8,9-hexahydro-4-oxo- has shown promise in various bioassays. It is studied for its potential to inhibit certain enzymes and pathways involved in disease processes.
Medicine: In medicine, this compound is being investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific cellular mechanisms .
Industry: Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Mechanism of Action
The mechanism by which pyrimido[4,5-b]indolizine-10-carbonitrile, 1,4,6,7,8,9-hexahydro-4-oxo- exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison
| Compound Name | Core Structure | Functional Groups | Saturation |
|---|---|---|---|
| Compound A | Pyrimido[4,5-b]indolizine | 10-CN, 4-oxo | 1,4,6,7,8,9-hexahydro |
| Pyrimido[4,5-b]quinoline derivatives | Pyrimido[4,5-b]quinoline | Varied (e.g., -NH₂, -OCH₃) | Fully aromatic or partially saturated |
| Pyrido[2,3-d]pyrimidines | Pyrido[2,3-d]pyrimidine | 2-CH₃, 4-OCH₃ | Fully aromatic |
| 3-[(2-Chlorophenyl)methyl] derivative (Compound B) | Pyrimido[4,5-b]indolizine | 10-CN, 4-oxo, 3-(2-chlorobenzyl) | 6,7,8,9-tetrahydro |
Key Observations :
- Compound B (PubChem CID: 11870943) shares the pyrimidoindolizine core with Compound A but differs in substituents and saturation.
- Pyrimido[4,5-b]quinolines lack the indolizine moiety, instead featuring a quinoline ring. This structural divergence reduces their conformational flexibility compared to Compound A .
Key Observations :
- Compound A’s synthesis prioritizes green chemistry, utilizing water as a solvent and magnetically recoverable catalysts .
- Pyrido[2,3-d]pyrimidines benefit from microwave-assisted synthesis, achieving faster kinetics than Compound A’s conventional heating methods .
Pharmacological and Functional Properties
Key Observations :
- While pyrimidoquinolines exhibit broad-spectrum antimicrobial activity, Compound A’s biological profile remains understudied.
- Neurogenic Corp’s pyrimidoindolizine derivatives (e.g., Compound 7/8) demonstrate CRF1 binding (IC₅₀: 10–50 nM), highlighting the scaffold’s adaptability to neuropharmacology .
Recommendations :
- Explore microwave-assisted synthesis to enhance reaction efficiency.
Biological Activity
Pyrimido[4,5-b]indolizine-10-carbonitrile, 1,4,6,7,8,9-hexahydro-4-oxo- is a compound that has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer effects and antimicrobial properties.
Chemical Structure and Synthesis
The compound belongs to the indolizine family, which is known for a variety of biological activities. The synthesis of pyrimido[4,5-b]indolizines typically involves multi-component reactions that create complex molecular frameworks. Recent advancements in synthetic methodologies have enabled the development of derivatives with enhanced biological properties.
Anticancer Activity
Several studies have reported on the anticancer potential of pyrimido[4,5-b]indolizine derivatives:
- Cell Viability and Apoptosis : Research has shown that certain derivatives induce apoptosis in cancer cell lines such as HepG2 and Huh7. The mechanism involves the activation of caspase-3 and cleavage of PARP, indicating a dose-dependent response to treatment . For instance, a derivative labeled as 5r demonstrated significant inhibition of cell migration and viability when co-treated with gemcitabine .
- Structure-Activity Relationship (SAR) : A study exploring the SAR of various pyrimido derivatives found that modifications at specific positions significantly influenced their potency against TLR4-dependent cytokine production. Compounds with phenyl or substituted phenyl groups at the C8 position exhibited higher activity compared to others .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5r | HepG2 | 2.12 | Induces apoptosis via caspase-3 activation |
| 5r | Huh7 | 4.01 | Inhibition of cell migration |
| Compound 36 | TLR4 reporter cells | Submicromolar | Cytokine production modulation |
Antimicrobial Activity
In addition to anticancer properties, some derivatives exhibit notable antimicrobial activity:
- Testing Against Bacteria : Various studies have evaluated the antimicrobial efficacy of pyrimido derivatives against both Gram-positive and Gram-negative bacteria. The compounds demonstrated variable potency; for example, some showed significant activity against Escherichia coli and Staphylococcus aureus using broth microdilution methods .
Table 2: Antimicrobial Activity Overview
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 5 | E. coli | 15 μg/mL |
| Compound 6 | S. aureus | 10 μg/mL |
Case Studies
- Case Study on Hepatocellular Carcinoma : A study focusing on HepG2 liver cancer cells found that treatment with pyrimido derivatives led to a significant reduction in cell viability. The results indicated that these compounds could serve as potential chemotherapeutic agents against liver cancer .
- Antitumor Efficacy in Lung Cancer : Another investigation assessed the efficacy of pyrimido derivatives on human lung cancer cell lines (A549, HCC827). Some compounds displayed high cytotoxicity while maintaining lower toxicity towards normal lung fibroblasts (MRC-5), suggesting a favorable therapeutic index .
Q & A
What are the key synthetic methodologies for preparing pyrimido[4,5-b]indolizine derivatives, and how can reaction conditions be optimized for higher yields?
Basic Research Focus
The synthesis typically involves multi-component reactions or stepwise functionalization of precursor heterocycles. For example, pyrimido[4,5-b]quinoline derivatives are synthesized via condensation of 2-aminoquinoline-3-carboxamide with cyclic ketones using ZnCl₂ as a catalyst, achieving yields of 50–65% . Optimization strategies include:
- Temperature control : Reactions performed at 60°C in oil baths improve cyclization efficiency .
- Catalyst selection : ZnCl₂ enhances cyclocondensation, while trifluoroacetic acid (TFA) facilitates hydrazine-based couplings .
- Characterization : Confirm structural integrity via H-NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peaks matching theoretical values) .
How do structural modifications at the 2- and 10-positions influence the biological activity of pyrimido[4,5-b]indolizine derivatives?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:
- Substituent effects : Derivatives with 3,4-dimethoxyphenyl groups at position 5 exhibit enhanced antimicrobial activity (MIC = 10 µg/mL against S. aureus), while 4-fluorobenzylidene groups improve anti-inflammatory properties .
- Electron-withdrawing groups : Nitro or cyano substituents at position 10 increase oxidative stability but may reduce solubility, necessitating formulation adjustments .
- Contradictions : While 4-oxo derivatives show strong antioxidant activity (comparable to ascorbic acid), excessive hydrophobicity from cyclohexyl groups can diminish bioavailability .
What computational approaches are used to predict the physicochemical and reactive properties of pyrimido[4,5-b]indolizine derivatives?
Advanced Research Focus
Density functional theory (DFT) calculations are critical for:
- Molecular geometry : Optimizing bond angles and dihedral angles to match X-ray crystallography data (e.g., tetrahedral geometry at nitrogen centers) .
- Reactivity predictions : Frontier molecular orbital (FMO) analysis identifies nucleophilic sites (e.g., C-4 carbonyl group) prone to electrophilic attacks .
- Solubility modeling : LogP calculations for derivatives with polar substituents (e.g., carbonitrile groups) align with experimental solubility trends in DMSO .
How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Advanced Research Focus
Discrepancies often arise from assay variability or subtle structural differences. Methodological solutions include:
- Standardized assays : Re-evaluate MIC values using uniform broth microdilution protocols for antimicrobial activity comparisons .
- Crystallographic validation : Resolve ambiguities in substituent orientation (e.g., thiophene vs. benzylidene groups) via single-crystal X-ray diffraction .
- Docking studies : Compare binding affinities of 15-lipoxygenase (15-LO) inhibitors (e.g., compound 4d, IC₅₀ = 18 µM) to identify critical interactions with Fe³⁺ in the active site .
What green chemistry strategies are effective for synthesizing pyrimido[4,5-b]indolizine derivatives?
Basic Research Focus
Eco-friendly approaches include:
- Solvent-free conditions : Microwave-assisted synthesis reduces reaction times (e.g., 12 h → 30 min) and eliminates toxic solvents like DMF .
- Catalytic systems : Fe₃O₄ nanoparticles or cellulose sulfuric acid enable recyclable, one-pot syntheses in water, achieving yields >50% .
- Multi-component reactions : Ammonium iodide-mediated four-component reactions streamline the formation of 9H-pyrimido[4,5-b]indoles with minimal waste .
How can researchers validate the proposed mechanisms of enzyme inhibition for pyrimido[4,5-b]indolizine derivatives?
Advanced Research Focus
Mechanistic validation requires:
- Kinetic assays : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots for 15-LO inhibitors .
- Mutagenesis studies : Introduce point mutations (e.g., His₃₆₀Ala in 15-LO) to assess residue-specific interactions.
- In silico MD simulations : Monitor stability of inhibitor-enzyme complexes over 100 ns trajectories to confirm binding modes .
What analytical techniques are essential for characterizing degradation products of pyrimido[4,5-b]indolizine derivatives under stress conditions?
Basic Research Focus
For stability studies:
- HPLC-MS : Identify oxidation byproducts (e.g., hydroxylation at C-4) using reverse-phase C18 columns and ESI+ ionization .
- Thermogravimetric analysis (TGA) : Assess thermal degradation thresholds (e.g., decomposition onset at 200°C for 4-oxo derivatives) .
- Photostability testing : Expose compounds to UV light (λ = 254 nm) and monitor changes via UV-Vis spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
